1,2-Di-tert-butylbenzene

Overview

Description

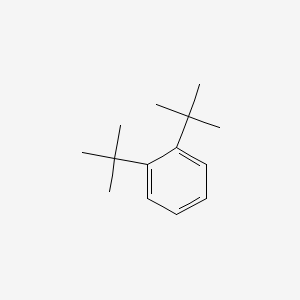

1,2-Di-tert-butylbenzene is an organic compound classified as an aromatic hydrocarbon . Its structure consists of a benzene ring substituted with two tert-butyl groups . It is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents .

Synthesis Analysis

The synthesis of 1,2-Di-tert-butylbenzene can be achieved through a Friedel-Crafts alkylation reaction . The alkylating agent, tert-butyl chloride, is prepared from tert-butanol and HCl by an SN1 reaction . In the second step, tert-butyl chloride is used in a Friedel-Crafts reaction using tert-butylbenzene as the substrate .Molecular Structure Analysis

The molecular formula of 1,2-Di-tert-butylbenzene is C14H22 . The structure consists of a benzene ring substituted with two tert-butyl groups .Physical And Chemical Properties Analysis

1,2-Di-tert-butylbenzene has a density of 0.9±0.1 g/cm3, a boiling point of 239.5±10.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 45.7±0.8 kJ/mol and a flash point of 95.5±7.1 °C .Scientific Research Applications

Thermochemical Data Analysis

1,2-Di-tert-butylbenzene is often used in thermochemical data analysis. It has a specific molecular weight of 190.3245 . The compound’s phase change data, reaction thermochemistry data, and gas phase ion energetics data are all subjects of study .

Synthesis of Polyimides

The compound plays a crucial role in the synthesis of polyimides. A rigid aromatic diamine monomer containing di-tert-butylbenzene and dimethyl groups was successfully synthesized using 3,5-di-tert-butylbenzaldehyde and o-toluidine as starting materials .

Gas Separation Properties

Polyimides containing di-tert-butylbenzene have been found to exhibit good gas separation properties. The permeability coefficients of PI 3c for CO2 and O2 were up to 124.6 and 42.8 barrer, respectively, and the selectivity coefficients for CO2/CH4 and O2/N2 were 14.7 and 3.3, respectively .

Optical Transparency

These polyimides also have good optical transmission. Their optical transmittance at 450 nm wavelength was in the range of 67%–79%, and the cutoff wavelength was in the range of 310–348 nm .

Thermal Properties

The polyimides exhibit good thermal properties with glass transition temperature (Tg) values in the range of 264–302 °C .

Mechanical Properties

These polyimides possess good mechanical properties with tensile strength ranging between 77.8–87.4 MPa, initial modulus ranging between 1.69–1.82 GPa, and elongation at break ranging between 4.8%–6.1% .

Solvent and Intermediate in Manufacturing

1,4-di-tert-butylbenzene, a similar compound, is used as a solvent and an intermediate in the manufacture of other organic compounds .

Crystallization Studies

1,4-di-tert-butylbenzene is used in its crystallized form from several organic solvents to study the effect of solvents and crystallization conditions on its habit .

Safety and Hazards

Mechanism of Action

Target of Action

1,2-Di-tert-butylbenzene is a chemical compound with the molecular formula C14H22 . .

Mode of Action

It is known that the compound has a benzene ring substituted with two tert-butyl groups

Biochemical Pathways

It is known that alkylbenzenes, a group of compounds to which 1,2-di-tert-butylbenzene belongs, can undergo oxidation reactions when heated with aqueous potassium permanganate under acidic conditions .

Result of Action

It is known that thermal decomposition of similar compounds can lead to the release of irritating gases and vapors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Di-tert-butylbenzene. For instance, it is known that the compound is nearly insoluble in water but miscible with organic solvents . This suggests that the compound’s action may be influenced by the presence of organic solvents.

properties

IUPAC Name |

1,2-ditert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22/c1-13(2,3)11-9-7-8-10-12(11)14(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZURZHQMGVKJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143774 | |

| Record name | 1,2-Di-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1012-76-6 | |

| Record name | 1,2-Di-tert-butylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Di-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.